4-bromo-N-cyclopentylbenzenesulfonamide

Catalog No.
S1669261
CAS No.
349404-92-8
M.F
C11H14BrNO2S
M. Wt
304.21g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-cyclopentylbenzenesulfonamide

CAS Number

349404-92-8

Product Name

4-bromo-N-cyclopentylbenzenesulfonamide

IUPAC Name

4-bromo-N-cyclopentylbenzenesulfonamide

Molecular Formula

C11H14BrNO2S

Molecular Weight

304.21g/mol

InChI

InChI=1S/C11H14BrNO2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2

InChI Key

YWBLLYHIDWYDKP-UHFFFAOYSA-N

SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br

4-Bromo-N-cyclopentylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a bromine atom and a cyclopentyl group attached to a benzenesulfonamide moiety. Its molecular formula is C12H16BrN1O2S1C_{12}H_{16}BrN_{1}O_{2}S_{1}, and it has a molecular weight of approximately 318.23 g/mol. The compound is primarily used in pharmaceutical research and development due to its potential biological activities and interactions with various molecular targets.

  • Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides. Common solvents for these reactions include dimethylformamide and tetrahydrofuran, often in the presence of catalysts like palladium or copper.
  • Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction processes. For instance, hydrogen peroxide may be employed for oxidation, while sodium borohydride could be used for reduction.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-bromo-N-cyclopentylbenzenesulfonamide typically involves the following steps:

  • Bromination: The starting material, 2,6-dimethylbenzenesulfonamide, is brominated using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride.
  • Cyclopentylation: The brominated intermediate is then reacted with cyclopentylamine under suitable conditions to yield the final product.

In industrial settings, these synthetic routes may be optimized for higher yields and purity through advanced techniques like continuous flow reactors and rigorous quality control measures.

4-Bromo-N-cyclopentylbenzenesulfonamide has several potential applications:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound in drug discovery for treating various diseases.
  • Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate for developing other complex molecules.
  • Biological Studies: Researchers may use this compound to study specific biological pathways and enzyme interactions .

Interaction studies involving 4-bromo-N-cyclopentylbenzenesulfonamide focus on its binding affinity and specificity toward biological targets. These studies are crucial for understanding how the compound influences biochemical pathways and can lead to therapeutic applications. Current research is ongoing to map out these interactions more comprehensively, particularly regarding its role in modulating enzyme activity .

Several compounds share structural similarities with 4-bromo-N-cyclopentylbenzenesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesSimilarity
4-Bromo-N-cyclohexylbenzenesulfonamideCyclohexyl group instead of cyclopentyl0.94
4-Bromo-N-isopropylbenzenesulfonamideIsopropyl group0.98
4-Bromo-N-(tert-butyl)benzenesulfonamideTert-butyl group0.96
3-Bromo-N-(tert-butyl)benzenesulfonamideTert-butyl group at position three0.95
4-Bromo-N-cyclopropylbenzenesulfonamideCyclopropyl group instead of cyclopentyl0.95

Uniqueness

The uniqueness of 4-bromo-N-cyclopentylbenzenesulfonamide lies in its combination of a bromine atom and a cyclopentyl substituent on the benzenesulfonamide structure. This configuration imparts distinct chemical properties and potential biological activities that differentiate it from closely related compounds .

XLogP3

2.8

Dates

Last modified: 07-18-2023

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